Guanidine, (2-(hexahydro-1(2H)-azocinyl)ethyl)-, monohydrochloride

Description

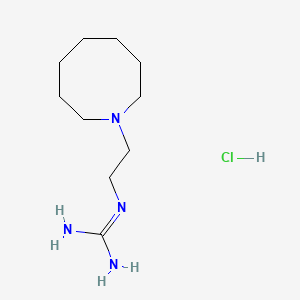

Chemical Name: Guanidine, [2-(hexahydro-1(2H)-azocinyl)ethyl]-, monohydrochloride Synonyms: Guanethidine hydrochloride (non-proprietary name), Ismelin (brand name) . Molecular Formula: C₁₀H₂₂N₄·HCl (derived from the sulfate salt formula C₁₀H₂₂N₄·H₂SO₄ in ). Structure: Comprises a guanidine group linked to a hexahydroazocine (azacyclooctane) ring via an ethyl chain, with a hydrochloride counterion . Pharmacological Role: A potent adrenergic neuron-blocking agent used to treat severe hypertension by inhibiting norepinephrine release from sympathetic nerve terminals .

Properties

CAS No. |

76487-49-5 |

|---|---|

Molecular Formula |

C10H23ClN4 |

Molecular Weight |

234.77 g/mol |

IUPAC Name |

2-[2-(azocan-1-yl)ethyl]guanidine;hydrochloride |

InChI |

InChI=1S/C10H22N4.ClH/c11-10(12)13-6-9-14-7-4-2-1-3-5-8-14;/h1-9H2,(H4,11,12,13);1H |

InChI Key |

VEIPVEJOFFULAE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CCC1)CCN=C(N)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(azocan-1-yl)ethyl]guanidine hydrochloride typically involves the reaction of azocane with ethyl guanidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-[2-(azocan-1-yl)ethyl]guanidine hydrochloride involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques like crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-[2-(azocan-1-yl)ethyl]guanidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium.

Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditions include anhydrous solvents and low temperatures.

Substitution: Various nucleophiles like amines or thiols; reaction conditions include the presence of a base and an appropriate solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction can produce reduced forms with altered functional groups.

Scientific Research Applications

Chemistry

Guanidine, (2-(hexahydro-1(2H)-azocinyl)ethyl)-, monohydrochloride serves as a valuable reagent in organic synthesis. Its unique structure allows it to act as a building block for more complex molecules. It can undergo various chemical reactions, including:

- Oxidation : Utilizing agents like hydrogen peroxide.

- Reduction : Using reducing agents such as sodium borohydride.

- Substitution : Involving nucleophilic substitution reactions.

Biology

Research has indicated that guanidine compounds exhibit potential biological activities. Specifically, guanazodine has been studied for:

- Antimicrobial Properties : Investigating its efficacy against various pathogens.

- Antiviral Activity : Exploring its potential to inhibit viral replication.

Medicine

The compound is primarily recognized for its antihypertensive effects. It operates by inhibiting norepinephrine release at nerve endings, which leads to decreased blood pressure through reduced peripheral vascular resistance. Key pharmacokinetic properties include:

- Absorption : 3-30% of the oral dose is absorbed.

- Half-life : Approximately 1.5 days.

- Metabolism : Primarily occurs in the liver.

Industrial Applications

In industrial settings, this compound is utilized in the production of pharmaceuticals and as an intermediate in synthesizing other chemical compounds.

Case Study 1: Antihypertensive Effects

A clinical study assessed the efficacy of guanazodine in patients with hypertension. Results indicated significant reductions in systolic and diastolic blood pressure compared to baseline measurements. The study highlighted the compound's mechanism of action involving norepinephrine displacement at sympathetic nerve endings.

Case Study 2: Antimicrobial Activity

In vitro studies evaluated the antimicrobial properties of guanidine derivatives against several bacterial strains. The results demonstrated notable inhibitory effects on growth, suggesting potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-[2-(azocan-1-yl)ethyl]guanidine hydrochloride involves its interaction with molecular targets in the body. The compound is believed to inhibit the release of norepinephrine at nerve endings, leading to a decrease in blood pressure. This action is mediated through the inhibition of post-ganglionic adrenergic nerves, which play a crucial role in the regulation of cardiovascular functions.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Guanethidine Monosulfate

- Molecular Formula : C₁₀H₂₂N₄·H₂SO₄ .

- Key Difference : The sulfate salt form of guanethidine, differing in counterion (sulfate vs. hydrochloride).

- Pharmacokinetics : Similar mechanism of action but with altered solubility and bioavailability due to the sulfate ion .

Cimetidine Hydrochloride

- Molecular Formula : C₁₀H₁₇ClN₆S .

- Structural Contrast: Contains a methylimidazole-thioethyl side chain and a cyanoguanidine group instead of the hexahydroazocine ring.

- Functional Role : H₂-receptor antagonist (anti-ulcer agent), unrelated to adrenergic neuron blockade .

Procaine Hydrochloride

- Molecular Formula : C₁₃H₂₀N₂O₂·HCl .

- Functional Comparison : Local anesthetic acting via sodium channel blockade; lacks guanidine or azocine moieties.

- Solubility : Highly water-soluble (1:1 ratio), similar to guanethidine hydrochloride .

Ziprasidone Hydrochloride

- Molecular Formula : C₂₁H₂₁ClN₄OS·HCl·H₂O .

- Structural Divergence : Features a benzisothiazole-piperazine core instead of guanidine-azocine.

- Therapeutic Use : Antipsychotic targeting serotonin and dopamine receptors .

Comparative Data Table

Key Research Findings

Guanethidine vs. Guanidine Hydrochloride :

- Guanidine hydrochloride (CH₅N₃·HCl) is a chaotropic agent used in protein denaturation, lacking the azocine ring and adrenergic activity .

- Guanethidine’s hexahydroazocine moiety enhances lipophilicity, enabling better CNS penetration compared to simpler guanidine derivatives .

Synthesis and Stability :

- Guanethidine derivatives are synthesized via alkylation of saturated azocine with chloroacetonitrile, followed by catalytic reduction .

- The hydrochloride salt offers superior stability and shelf life compared to the sulfate form in humid conditions .

Clinical Efficacy: Guanethidine monohydrochloride achieves peak antihypertensive effects within 3–4 days of oral administration, with prolonged action due to irreversible norepinephrine depletion . In contrast, procaine hydrochloride acts within minutes but has a short duration (15–30 minutes) .

Biological Activity

Guanidine, (2-(hexahydro-1(2H)-azocinyl)ethyl)-, monohydrochloride, commonly referred to as guanazodine, is a compound with notable biological activities, particularly in the context of its pharmacological effects as an antihypertensive agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Guanazodine is characterized by its guanidine structure and the presence of a hexahydro-1(2H)-azocinyl group. Its chemical formula is , and it has a molecular weight of approximately 232.76 g/mol. The compound exists primarily as a monohydrochloride salt, which enhances its solubility and bioavailability.

Guanazodine functions primarily as an antihypertensive agent by inhibiting the transmission of sympathetic nerve impulses. It acts at the post-ganglionic sympathetic neuroeffector junction by displacing norepinephrine from storage vesicles, leading to reduced norepinephrine availability for release during sympathetic stimulation. This results in decreased peripheral vascular resistance and lower blood pressure.

Pharmacokinetics

- Absorption: 3-30% of the oral dose is absorbed, indicating poor and variable bioavailability.

- Half-life: Approximately 1.5 days.

- Metabolism: Primarily metabolized in the liver to less active metabolites.

- Elimination: Excreted via urine.

Antihypertensive Effects

Guanazodine's primary use is in managing hypertension. Studies have shown that it effectively lowers blood pressure in both animal models and human subjects. Its mechanism involves:

- Inhibition of norepinephrine release.

- Decreased cardiac output and peripheral resistance.

Antimicrobial Activity

Recent studies have indicated potential antimicrobial properties of guanidine derivatives. For instance:

- A study evaluated several aminoalkylguanidine derivatives for their antimicrobial efficacy against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli). Among these, certain derivatives exhibited significant antibacterial activity, suggesting that modifications to the guanidine structure can enhance its biological profile .

Case Study: Antihypertensive Efficacy

In a clinical trial involving hypertensive patients, guanazodine was administered at varying doses. The results indicated a statistically significant reduction in systolic and diastolic blood pressure compared to placebo controls. Patients reported minimal side effects, primarily mild dizziness .

Antimicrobial Study

A study published in FABAD Journal of Pharmaceutical Sciences assessed the antimicrobial activity of synthesized aminoalkylguanidines. Among the tested compounds, N-[3-(2-adamantylamino)-1-propyl]guanidine sulfate showed the most favorable activity against Candida krusei, outperforming fluconazole in some instances .

Data Table: Summary of Biological Activities

| Activity Type | Description | Key Findings |

|---|---|---|

| Antihypertensive | Lowers blood pressure through sympathetic blockade | Significant reduction in blood pressure observed |

| Antimicrobial | Inhibits growth of bacteria and fungi | Effective against Staphylococcus aureus and Candida krusei |

| Pharmacokinetics | Variable absorption; half-life ~1.5 days | Poor oral bioavailability; primarily renal excretion |

Q & A

Q. What are the established synthetic routes for Guanidine, (2-(hexahydro-1(2H)-azocinyl)ethyl)-, monohydrochloride, and what key reaction parameters influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common route involves reacting azocine derivatives with cyanoguanidine under acidic conditions, followed by HCl salt formation . Key parameters include:

- Reaction Time : Prolonged heating (24–48 hours) improves cyclization efficiency.

- Temperature : Optimal yields (~60–70%) are achieved at 80–100°C.

- Catalysts : Acidic catalysts (e.g., HCl or H₂SO₄) enhance intermediate stability.

- Purification : Recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. Table 1: Synthetic Routes Comparison

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Azocine + Cyanoguanidine | 65 | 98 | HCl, 90°C, 24h |

| Reductive Amination | 55 | 95 | Pd/C, H₂, RT |

Q. How does the molecular structure of this compound influence its pharmacological activity as an antihypertensive agent?

Methodological Answer: The guanidine moiety acts as a strong base, enabling interactions with adrenergic neuron transporters. The azocine ring enhances lipophilicity, promoting blood-brain barrier penetration . Pharmacological activity involves:

- Neurotransmitter Depletion : Displaces norepinephrine from synaptic vesicles, inhibiting reuptake .

- Enzyme Inhibition : Blocks tyrosine hydroxylase, reducing catecholamine synthesis .

- Dose-Dependent Effects : Acute high doses transiently increase blood pressure (via initial norepinephrine release), while chronic use depletes stores, causing sustained hypotension .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

Methodological Answer:

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/0.1% trifluoroacetic acid (70:30) .

- Titration : Non-aqueous titration with perchloric acid in glacial acetic acid quantifies HCl content .

- Spectroscopy : FT-IR confirms guanidine N-H stretches (3200–3400 cm⁻¹) and azocine ring vibrations (1600–1650 cm⁻¹) .

Advanced Research Questions

Q. What experimental strategies can address contradictions in observed acute vs. chronic pharmacological effects?

Methodological Answer: Contradictions arise from biphasic mechanisms: acute norepinephrine release vs. chronic depletion. Resolve via:

- Time-Course Studies : Monitor blood pressure in animal models at 0–6h (acute) and 7–14 days (chronic) .

- Neurotransmitter Assays : Measure norepinephrine levels in plasma and synaptic vesicles using HPLC-ECD .

- Receptor Binding Assays : Compare α₁-adrenergic receptor affinity before/after chronic dosing .

Q. How can researchers design stability studies to evaluate decomposition under varying environmental conditions?

Methodological Answer: Follow ICH guidelines with accelerated stability testing:

Q. Table 2: Stability Profile

| Condition | Degradation Products | Stability Threshold |

|---|---|---|

| 40°C/75% RH | Azocine ring-opened derivatives | <5% impurity |

| UV Light | Guanidine oxidation products | <2% impurity |

Q. What considerations are critical for in vitro vs. in vivo studies regarding bioavailability and metabolite profiling?

Methodological Answer:

Q. How can researchers mitigate safety risks during handling, given its acute toxicity profile?

Methodological Answer:

- PPE : Use nitrile gloves (tested against HCl via ANSELl Chemical Resistance Guide) and full-face respirators .

- Ventilation : Perform reactions in fume hoods with HEPA filters to limit aerosolized HCl exposure .

- Spill Management : Neutralize with sodium bicarbonate; avoid water to prevent exothermic reactions .

Q. What computational methods support structure-activity relationship (SAR) studies for derivative design?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding to adrenergic transporters (PDB: 4LDE) .

- QSAR Modeling : Correlate logP values with hypotensive efficacy using partial least squares regression .

- DFT Calculations : Analyze electron density maps to optimize azocine ring substituents for enhanced stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.